Mycophenolate mofetil
Overview
Description
- MPA is a natural compound produced by the fungus Penicillium brevicompactum.
- MMF is widely used in organ transplantation and autoimmune diseases due to its unique immunosuppressive properties and favorable safety profile .
Mycophenolate Mofetil (MMF): , also known by its trade name , is an ester derivative of .
Mechanism of Action
- By inhibiting IMPDH, MPA preferentially depletes guanosine nucleotides in these immune cells, leading to suppression of cell-mediated immune responses and antibody formation .
- Consequently, T and B lymphocytes cannot mount an effective immune response, preventing rejection of transplanted organs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Mycophenolate mofetil acts as a potent, selective, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, this compound causes the depletion of intracellular guanosine triphosphate (GTP) pools and inhibits the proliferation of lymphocytes .
Cellular Effects
This compound has broad effects on the immune system, including antiproliferative and antifibrotic changes . It modulates lymphocyte activation and acts on other immune and non-immune cells . These effects may explain the therapeutic profile of this compound.
Molecular Mechanism
The immunosuppressive activity of this compound results from the potent reversible inhibition of IMPDH . Inhibition of IMPDH by this compound causes the depletion of intracellular GTP pools and inhibits the proliferation of lymphocytes .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in the purine nucleotide synthesis pathway . It inhibits the enzyme IMPDH, which is the first enzyme in the committed pathway of de novo synthesis of guanine nucleotides .
Transport and Distribution
This compound is absorbed following oral administration and is hydrolyzed to MPA, the active metabolite
Preparation Methods
- MMF is synthesized from MPA through esterification with 2-morpholinoethyl chloride.
- Industrial production involves chemical processes to achieve high purity and yield.
Chemical Reactions Analysis
- MMF does not undergo significant chemical reactions itself, but its active metabolite, MPA, plays a crucial role.
- MPA inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide synthesis.
- This selective inhibition suppresses T and B lymphocyte proliferation and function.
- Common reagents and conditions are not directly associated with MMF but rather with MPA’s metabolism.
Scientific Research Applications
Organ Transplantation: MMF significantly reduces acute rejection in kidney, liver, and heart transplants.
Autoimmune Diseases: Effective in psoriasis, rheumatoid arthritis, systemic lupus erythematosus, and IgA nephropathy.
Prevention of Toxoplasmosis: MMF inhibits the growth of Toxoplasma gondii by targeting IMPDH.
Comparison with Similar Compounds
- MMF’s uniqueness lies in its favorable safety profile compared to older immunosuppressants.
- Similar compounds include azathioprine, cyclosporine, and other immunosuppressants.
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
Record name | Mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mycophenolate mofetil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
637.6±55.0 | |
Record name | Mycophenolate mofetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00688 | |
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Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
Record name | Mycophenolate mofetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00688 | |
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Record name | MYCOPHENOLATE MOFETIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mycophenolate mofetil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation. | |
Record name | Mycophenolate mofetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00688 | |
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Record name | MYCOPHENOLATE MOFETIL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
Record name | Mycophenolate mofetil | |
Source | CAS Common Chemistry | |
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Record name | mycophenolate mofetil | |
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Record name | mycophenolate mofetil | |
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Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
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Record name | MYCOPHENOLATE MOFETIL | |
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Record name | MYCOPHENOLATE MOFETIL | |
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Record name | Mycophenolate mofetil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93-94, 93-94 °C | |
Record name | Mycophenolate mofetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00688 | |
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Record name | MYCOPHENOLATE MOFETIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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